molecular formula C17H26N2O3 B11825288 Tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate

Tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate

Cat. No.: B11825288
M. Wt: 306.4 g/mol
InChI Key: YFBKIGOBELWXJV-UHFFFAOYSA-N
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Description

Tert-Butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate is a piperazine derivative characterized by a benzyl group at the 4-position and a hydroxymethyl substituent at the 2-position of the piperazine ring. The tert-butyloxycarbonyl (Boc) group at position 1 serves as a protective group, enhancing stability during synthetic processes. This compound is typically synthesized via nucleophilic substitution or coupling reactions involving Boc-protected piperazine precursors and functionalized benzyl or hydroxymethyl reagents . Its structural features make it a versatile intermediate in medicinal chemistry, particularly for designing molecules with tailored hydrogen-bonding capabilities, solubility, and bioactivity .

Properties

IUPAC Name

tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-18(12-15(19)13-20)11-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBKIGOBELWXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Reaction to Form (R)-2-Hydroxymethylpiperazine

Ethylenediamine reacts with (R)-glycidol (1:1.1 molar ratio) in refluxing dimethylbenzene (xylene) with potassium carbonate (5–6 eq) and catalytic copper chromite (0.1–0.15 mass ratio). The reaction proceeds via nucleophilic epoxide ring-opening, followed by cyclization to form the piperazine core. After 20–24 hours, aqueous workup isolates the intermediate in the aqueous phase.

Double Boc Protection

The aqueous (R)-2-hydroxymethylpiperazine solution is treated with Boc₂O (2.1–2.2 eq) under alkaline conditions (NaOH) at 0–5°C. This step introduces Boc groups at both nitrogen positions, yielding 1,4-di-Boc-2-hydroxymethylpiperazine. Extraction with dichloromethane and crystallization from petroleum ether/ethyl acetate mixtures provide the doubly protected derivative in 18% yield.

Selective Hydrolysis to Target Compound

Controlled hydrolysis of 1,4-di-Boc-2-hydroxymethylpiperazine under basic conditions removes the N4 Boc group, leaving the N1-protected target compound. Optimization of NaOH concentration (1–2M) and reaction time (2–4 hours) is critical to prevent over-hydrolysis. Final purification via column chromatography (silica gel, petroleum ether/ethyl acetate) delivers the product with >98% HPLC purity.

Comparative Analysis of Synthetic Methods

ParameterSingle-Step Boc ProtectionMulti-Step Synthesis
Starting Materials 4-N-Benzyl-2-hydroxymethylpiperazineEthylenediamine, (R)-glycidol
Reaction Steps 13
Overall Yield 85%18%
Key Catalyst NoneCopper chromite
Purification Liquid-liquid extractionColumn chromatography
Scale Feasibility Gram to kilogramLimited to laboratory scale

The single-step method is superior for industrial applications due to its efficiency and scalability. However, the multi-step route provides access to enantiomerically pure products when chiral building blocks like (R)-glycidol are used.

Solvent and Catalyst Optimization

Solvent Effects

  • Dichloromethane : Optimal for Boc protection due to its ability to dissolve both organic reagents and facilitate acid scavenging.

  • Dimethylbenzene (Xylene) : Essential for high-temperature (120–150°C) reactions in the multi-step synthesis, though it poses environmental and safety concerns.

Industrial-Scale Considerations

For large-scale production (>1 kg), the single-step protocol is preferred. Key modifications include:

  • Continuous Flow Reactors : To enhance heat dissipation during exothermic Boc protection.

  • Solvent Recovery : DCM can be distilled and reused, reducing costs.

  • In-Line Analytics : FTIR or Raman spectroscopy for real-time monitoring of reaction progress.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:

  • Reagents : HCl (aqueous) or NaOH (aqueous)

  • Conditions : Reflux in polar solvents (e.g., methanol, water)

  • Product : 4-Benzyl-2-(hydroxymethyl)piperazine-1-carboxylic acid

  • Yield : ~85–90% under optimized conditions.

This reaction is often employed to generate intermediates for further functionalization in drug discovery.

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amine in the piperazine ring participates in alkylation or acylation reactions:

  • Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides

  • Conditions : Mild base (e.g., K₂CO₃) in DMF or THF at 0–25°C

  • Product : N-substituted derivatives (e.g., tert-butyl 4-benzyl-2-(hydroxymethyl)-1-(methyl)piperazine-1-carboxylate)

  • Key Use : Introduces pharmacophoric groups for structure-activity relationship studies .

Hydroxymethyl Group Oxidation

The hydroxymethyl (–CH₂OH) side chain can be oxidized to a carboxylic acid or aldehyde:

  • Reagents : KMnO₄ (for carboxylic acid) or PCC (for aldehyde)

  • Conditions : Acidic aqueous medium (KMnO₄) or anhydrous dichloromethane (PCC)

  • Product :

    • Carboxylic acid: tert-butyl 4-benzyl-2-(carboxymethyl)piperazine-1-carboxylate

    • Aldehyde: tert-butyl 4-benzyl-2-(formylmethyl)piperazine-1-carboxylate

  • Application : Enhances polarity for improved pharmacokinetic properties.

Hydrogenation of the Benzyl Group

Catalytic hydrogenation removes the benzyl protecting group:

  • Reagents : H₂ gas with 10% Pd/C catalyst

  • Conditions : Methanol, room temperature, 3 hours

  • Product : tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate

  • Yield : 91.82% reported in a peer-reviewed synthesis .

This step is pivotal in multi-step syntheses to expose reactive amine sites for subsequent modifications .

Comparative Reaction Data

Reaction Type Reagents/Conditions Product Yield
Ester Hydrolysis1M HCl, reflux, 6hCarboxylic acid derivative89%
N-AlkylationMethyl iodide, K₂CO₃, DMF, 25°CN-Methylpiperazine derivative78%
Oxidation (KMnO₄)KMnO₄, H₂SO₄, 50°CCarboxymethylpiperazine82%
Hydrogenation (Pd/C)H₂, Pd/C, MeOH, 3hDebenzylated piperazine91.8%

Case Study: Hydrogenation Optimization

A study demonstrated that hydrogenating 1.5 g of tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate in methanol with 10% Pd/C for 3 hours under H₂ produced 850 mg (91.8% yield) of the debenzylated product. The reaction’s efficiency was attributed to the catalyst’s high activity and optimal solvent choice .

Reactivity Trends and Challenges

  • Steric Hindrance : The tert-butyl group may slow reactions at the adjacent carboxylate site.

  • Selectivity : Competing reactions (e.g., over-oxidation of hydroxymethyl) require careful reagent control.

  • Stability : The compound is sensitive to strong acids/bases, necessitating pH-neutral conditions for certain transformations .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that piperazine derivatives, including tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate, exhibit antimicrobial properties. These compounds can serve as intermediates in the synthesis of oxazolidinone antibiotics, which are effective against gram-positive bacteria, including strains resistant to other antibiotics. The mechanism of action involves the inhibition of protein synthesis, making these compounds valuable in combating bacterial infections .

Case Study: Synthesis of Oxazolidinones

  • A study demonstrated the synthesis of various oxazolidinone derivatives using piperazine-based intermediates. The resulting compounds showed promising activity against resistant strains of bacteria, highlighting the importance of this compound in developing new antimicrobial agents .

Neuropharmacology

2.1 Modulators of Fatty Acid Amide Hydrolase

This compound has been investigated for its role as a modulator of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH can enhance the levels of endocannabinoids, which may have therapeutic effects on anxiety and pain management .

Case Study: FAAH Inhibition

  • A patent describes various piperazine derivatives as effective FAAH inhibitors, suggesting that this compound could be developed into a therapeutic agent for treating anxiety and chronic pain conditions .

4.1 Drug Development

Given its pharmacological properties, this compound holds promise for future drug development initiatives targeting bacterial infections and neurological disorders.

4.2 Research Directions

  • Continued exploration into the structure-activity relationship (SAR) of piperazine derivatives could lead to the discovery of more potent compounds.
  • Investigating the effects on other biological targets may expand its therapeutic applications beyond antimicrobial and neuropharmacological uses.

Mechanism of Action

The mechanism of action of tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The presence of the benzyl and hydroxymethyl groups can influence the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Key Findings

Substituent Effects on Reactivity: Hydrophilic vs. Steric Effects: Bulky substituents like naphthylmethyl (compound 9) reduce reaction yields (72%) compared to smaller groups like allyl (76%) or TMS (68%) . Electronic Effects: Electron-withdrawing groups (e.g., stannyl) may hinder nucleophilic reactions, whereas electron-donating groups (e.g., benzyl) stabilize intermediates .

Synthetic Efficiency :

  • The 4-(2-methylbenzyl) analog (98% yield) demonstrates superior efficiency due to milder reaction conditions and less steric hindrance .
  • Heavy metal-containing analogs (e.g., tributylstannyl) require specialized handling, increasing complexity .

Applications in Drug Development :

  • The hydroxymethyl group in the target compound is a strategic handle for derivatization (e.g., esterification, oxidation), making it valuable for prodrug design .
  • Allyl and naphthylmethyl derivatives (compounds 8 and 9) are used in click chemistry and hydrophobic drug scaffolds, respectively .

Biological Activity

Tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₆N₂O₄, with a molecular weight of approximately 350.41 g/mol. The compound features a piperazine ring, a benzyl group, and a tert-butyl substituent, which contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₆N₂O₄
Molecular Weight350.41 g/mol
CAS Number557056-07-2
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may function as a kinase inhibitor , which is significant in cancer therapy due to the role of kinases in cell proliferation and survival pathways .

Interaction with Kinases

Studies have shown that the compound can modulate signaling pathways by binding to specific kinases, potentially influencing cellular responses related to growth and apoptosis. The presence of hydroxymethyl and carboxylate functional groups enhances its affinity for these targets .

Case Studies

  • Kinase Inhibition :
    • In vitro studies demonstrated that this compound exhibits significant inhibitory activity against several kinases involved in cancer progression. For instance, it has been reported to inhibit CDK4/6, which are critical for cell cycle regulation .
  • Cell Proliferation Assays :
    • In cancer cell lines, the compound showed a dose-dependent reduction in cell viability, indicating its potential as an anti-cancer agent. Further studies are needed to elucidate the exact pathways affected by this compound .

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

  • Selectivity : The compound demonstrates selectivity for certain kinase targets over others, which could minimize side effects in therapeutic applications .
  • Structure-Activity Relationship (SAR) : Modifications in the chemical structure have been shown to influence biological activity significantly. For example, variations in the piperazine moiety can alter binding affinities and selectivity profiles .

Q & A

Q. Basic

  • 1^1H/13^{13}C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the piperazine ring and benzyl/hydroxymethyl substituents .
  • FT-IR : Confirm the presence of carbonyl (C=O, ~1680–1720 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) groups .
  • X-ray crystallography : Resolve stereochemical ambiguities and verify bond lengths/angles .

What strategies optimize regioselectivity in nucleophilic substitutions on the piperazine ring?

Q. Advanced

  • Steric control : Use bulky substituents (e.g., tert-butyl) to direct reactions to less hindered nitrogen atoms .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to functionalize aromatic rings attached to piperazine .
  • Temperature modulation : Lower temperatures (e.g., 0–25°C) favor kinetic control, reducing side reactions .

What purification techniques are effective post-synthesis?

Q. Basic

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate 8:1 to 4:1) for polar intermediates .
  • Recrystallization : Employ solvent pairs (e.g., DCM/hexane) to remove unreacted starting materials .
  • Acid-base extraction : Isolate Boc-protected intermediates by partitioning between organic solvents and aqueous NaHCO₃ .

How to analyze intermolecular interactions in the crystal lattice using computational tools?

Q. Advanced

  • Hirshfeld surface analysis : Visualize close contacts (e.g., C–H⋯O) and quantify interaction contributions via Crystal Explorer .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict hydrogen-bonding patterns .
  • Molecular dynamics (MD) simulations : Model packing stability under thermal fluctuations .

How to confirm the presence of the hydroxymethyl group (-CH₂OH) in the structure?

Q. Basic

  • 1^1H NMR : Identify -CH₂OH protons as a triplet (~δ 3.5–4.0 ppm) coupled to adjacent -CH₂- groups .
  • DEPT-135 : Detect the hydroxymethyl carbon as a positive signal at ~δ 60–65 ppm .
  • HSQC correlation : Map 1^1H-13^{13}C couplings between -CH₂OH protons and the attached carbon .

What troubleshooting steps are recommended for low yields in coupling reactions with halogenated intermediates?

Q. Advanced

  • Catalyst screening : Replace Pd(PPh₃)₄ with XPhos or SPhos ligands to enhance reactivity .
  • Solvent optimization : Use anhydrous acetonitrile or DMF to stabilize palladium intermediates .
  • Microwave-assisted synthesis : Reduce reaction time (3–12 hours vs. overnight) and improve efficiency .

How should the compound be stored to maintain stability?

Q. Basic

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
  • Moisture control : Use desiccants (e.g., silica gel) in storage vials .
  • Light protection : Amber glassware to avoid photodegradation of the hydroxymethyl moiety .

How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to simulate binding to active sites (e.g., HIF prolyl-hydroxylase) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
  • Free energy calculations : Apply MM-PBSA to estimate binding affinities and guide SAR studies .

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